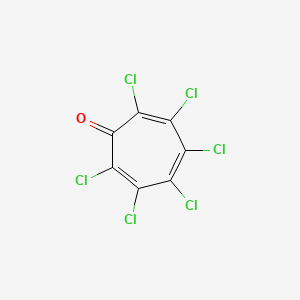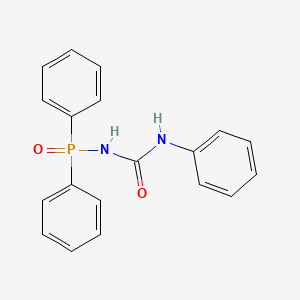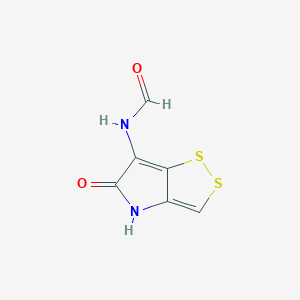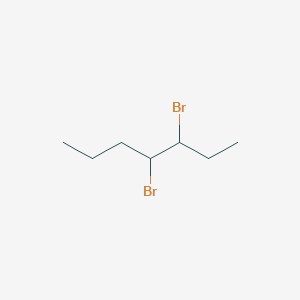
3,4-Dibromoheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromoheptane: is an organic compound with the molecular formula C7H14Br2 It is a dibromoalkane, meaning it contains two bromine atoms attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dibromoheptane can be synthesized through the bromination of heptane. The reaction typically involves the addition of bromine (Br2) to heptane in the presence of a catalyst or under UV light. The reaction conditions need to be carefully controlled to ensure the selective addition of bromine atoms at the 3rd and 4th positions of the heptane chain.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and heptane in large reactors, with precise control over temperature and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Heating this compound with a strong base can lead to the elimination of hydrogen bromide (HBr), forming alkenes.
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Formation of various substituted heptanes.
Elimination: Formation of heptenes.
Reduction: Formation of heptane.
Scientific Research Applications
Chemistry: 3,4-Dibromoheptane is used as an intermediate in organic synthesis. It serves as a starting material for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: While specific applications in biology and medicine are limited, dibromoalkanes like this compound can be used in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dibromoheptane in chemical reactions involves the interaction of its bromine atoms with various reagents. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form double bonds.
Comparison with Similar Compounds
1,2-Dibromoethane: Used as a fumigant and in organic synthesis.
1,3-Dibromopropane: Used in the synthesis of polymers and other organic compounds.
1,4-Dibromobutane: Used in the production of pharmaceuticals and other chemicals.
Uniqueness: 3,4-Dibromoheptane is unique due to its specific bromination pattern on the heptane chain, which imparts distinct reactivity and properties compared to other dibromoalkanes.
Properties
CAS No. |
21266-90-0 |
|---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
3,4-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-3-5-7(9)6(8)4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
JZGBICDPBLLXKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


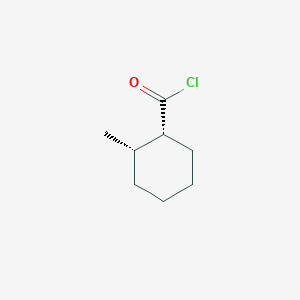
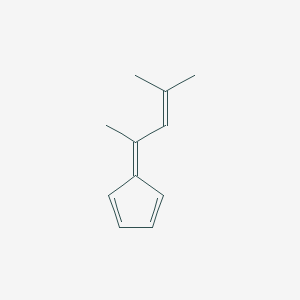
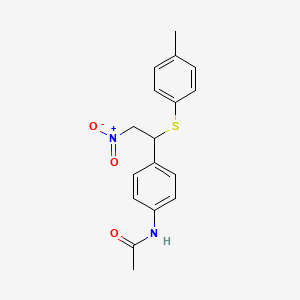
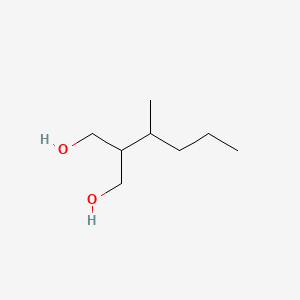
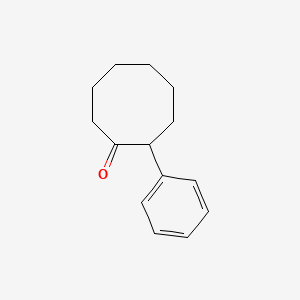
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
